3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione
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Overview
Description
3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by the conversion into a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione involves its interaction with various molecular targets. The compound’s furan ring can participate in electron delocalization, making it reactive towards electrophilic and nucleophilic species. This reactivity allows it to interfere with biological pathways, potentially inhibiting enzymes or interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A simpler furan derivative with similar reactivity.
5-(4-Methylphenyl)furan-2-carbaldehyde: Another furan derivative with a different substituent on the phenyl ring.
2,4-Pentanedione: A diketone with structural similarities in the diketone moiety.
Uniqueness
3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in its biological applications compared to similar compounds .
Properties
Molecular Formula |
C17H14F2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C17H14F2O3S/c1-10(20)15(11(2)21)9-13-5-8-16(22-13)12-3-6-14(7-4-12)23-17(18)19/h3-9,17H,1-2H3 |
InChI Key |
HLBOKGZWHTULGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C(=O)C |
Origin of Product |
United States |
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